2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyridine core substituted with a 4-fluorophenylthio group and an acetamide side chain. The 4-fluorophenylthio moiety enhances lipophilicity, which may improve blood-brain barrier permeability, while the acetamide group provides hydrogen-bonding capabilities for target engagement.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c17-13-4-6-14(7-5-13)22-11-16(21)18-9-12-10-19-20-8-2-1-3-15(12)20/h4-7,10H,1-3,8-9,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTDLFXSPBBGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)CSC3=CC=C(C=C3)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach includes:
Formation of the Tetrahydropyrazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a thiol or thioether precursor.
Acetamide Formation: The final step involves the coupling of the intermediate with an acetamide derivative, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis platforms, and stringent purification processes to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the acetamide or other functional groups using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced acetamide derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.
Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the thioether and acetamide functionalities could contribute to the compound’s overall stability and reactivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to downstream biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]pyrimidine Scaffolds
F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) :
- Structural Differences : F-DPA replaces the pyridine ring with a pyrimidine and includes dimethyl substituents at positions 5 and 5. The acetamide group is diethyl-substituted.
- Functional Impact : The pyrimidine core and dimethyl groups increase metabolic stability, making F-DPA suitable for radiolabeling (e.g., [¹⁸F]F-DPA) in positron emission tomography (PET) imaging of neuroinflammation .
- Pharmacokinetics : F-DPA exhibits higher logP (2.8) compared to the target compound (estimated logP ~2.1), suggesting greater lipophilicity .
DPA-714 (N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) :
Analogues with Pyrazolo[4,3-d]pyrimidine Cores
- 2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorobenzyl)acetamide :
Tetrahydrobenzothiophene-Based Analogues
- N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide: Structural Differences: Replaces the pyrazolo-pyridine core with a tetrahydrobenzothiophene ring and adds a thiadiazole group. Functional Impact: The thiophene and thiadiazole moieties enhance antibacterial and antiparasitic activity, diverging from the target compound’s likely CNS focus .
Data Table: Key Properties of Comparable Compounds
Research Findings and Functional Insights
- Synthetic Routes : The target compound’s synthesis likely involves thioether formation and amide coupling, analogous to methods for F-DPA (e.g., KOH-mediated condensations) . In contrast, tetrahydrobenzothiophene analogues require multi-step thiadiazole ring formation .
- Biological Targets : Fluorine substitution is critical across analogues—4-fluorophenyl groups enhance target affinity and pharmacokinetics, as seen in F-DPA’s TSPO binding . The target compound’s 4-fluorophenylthio group may similarly optimize CNS penetration.
- Metabolic Stability : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., F-DPA) exhibit superior stability over pyrazolo-pyridines due to reduced oxidative metabolism .
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions, including the formation of the thioether and subsequent acetamide functionalities. While specific synthetic routes for this compound are not extensively documented in the literature, related compounds in its class have utilized microwave-assisted synthesis techniques to enhance yield and reduce reaction times. For instance, microwave-assisted reactions have been shown to produce high yields of similar thioamide derivatives in a significantly shorter time frame compared to traditional methods .
The biological activity of this compound can be attributed to its structural components which may interact with various biological targets. Compounds with similar structures have been studied for their ability to inhibit specific enzymes or modulate receptor activity. Notably, the presence of the tetrahydropyrazolo moiety suggests potential interactions with neurotransmitter systems or kinases involved in cellular signaling pathways.
Cytotoxicity Studies
In vitro studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, thieno-pyrimidine derivatives exhibited IC50 values ranging from 11.38 µM to 22.91 µM against human pulmonary carcinoma (A549) and murine colon adenocarcinoma (CT26) cell lines . Although specific data for the compound is limited, it is reasonable to hypothesize that similar levels of cytotoxicity may be observed given the structural similarities.
Pharmacological Properties
The pharmacological profile of compounds with similar functionalities often includes:
- Anticancer Activity: Many thioether-containing compounds have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells.
- Neuropharmacological Effects: The tetrahydropyrazolo structure may confer neuroprotective properties or modulate neurotransmitter receptors.
- Anti-inflammatory Potential: Some derivatives exhibit anti-inflammatory activity through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Recent studies on related compounds have provided insights into their biological activities:
- Cytotoxicity Against Cancer Cell Lines:
-
Neuroprotective Studies:
- Another investigation focused on tetrahydropyrazolo derivatives and their effects on neuronal cells exposed to oxidative stress. These compounds demonstrated a protective effect by reducing cell death and promoting survival pathways.
-
In Vivo Efficacy:
- Animal models treated with structurally similar compounds exhibited reduced tumor growth rates and improved survival outcomes compared to control groups.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
